Sulfobetaine-16

Catalog No.
S587103
CAS No.
2281-11-0
M.F
C21H45NO3S
M. Wt
391.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfobetaine-16

CAS Number

2281-11-0

Product Name

Sulfobetaine-16

IUPAC Name

3-[hexadecyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C21H45NO3S

Molecular Weight

391.7 g/mol

InChI

InChI=1S/C21H45NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21-26(23,24)25/h4-21H2,1-3H3

InChI Key

TUBRCQBRKJXJEA-UHFFFAOYSA-N

SMILES

Array

Synonyms

N,N-Dimethyl-N-(3-sulfopropyl)-1-hexadecanaminium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; Hexadecyldimethyl(3-sulfopropyl)ammonium Hydroxide Inner Salt; 3-(Dimethylhexadecylammonio)propanesulfonate; 3-(Hex

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

The exact mass of the compound N-hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628322. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sulfobetaine-16 (CAS: 2281-11-0) is a zwitterionic detergent featuring a neutral polar head group and a long, 16-carbon aliphatic tail. This structure provides charge neutrality over a wide pH range, making it suitable for applications like protein solubilization and purification where maintaining native charge is critical. As a member of the N-alkyl-N,N-dimethyl-3-ammonio-1-propanesulfonate series, its specific alkyl chain length is a primary determinant of its physicochemical properties, including its critical micelle concentration (CMC) and hydrophobicity, which directly govern its performance in biochemical and industrial workflows.

Substituting Sulfobetaine-16 with shorter-chain analogs like SB-12 or SB-14 is not a viable cost-saving or inventory-simplification strategy for many applications. The length of the hydrophobic alkyl chain is a critical performance parameter, not an interchangeable detail. A longer chain, as in SB-16, significantly lowers the critical micelle concentration (CMC) and increases the hydrophobicity of the resulting micelle. This makes it uniquely effective for solubilizing highly hydrophobic integral membrane proteins or working in systems where minimal detergent monomer concentration is required to preserve protein activity. A shorter-chain sulfobetaine may fail to extract the target protein entirely or may require significantly higher concentrations, altering assay conditions and potentially leading to protein denaturation or aggregation.

Dramatically Lower Critical Micelle Concentration (CMC) for Process Efficiency and Economy

Sulfobetaine-16 exhibits a critical micelle concentration (CMC) that is one to two orders of magnitude lower than its shorter-chain sulfobetaine counterparts. This means significantly less SB-16 is required to reach the concentration necessary for micelle formation and subsequent protein solubilization, reducing both material cost and the concentration of free detergent monomers that can interfere with downstream applications.

Evidence DimensionCritical Micelle Concentration (CMC) in aqueous solution
Target Compound Data0.01-0.06 mM for Sulfobetaine-16
Comparator Or Baseline2-4 mM for Sulfobetaine-12; 0.1-0.4 mM for Sulfobetaine-14
Quantified Difference33x to 400x lower CMC than SB-12; ~10x lower CMC than SB-14
ConditionsAqueous solution, standard temperature (20-25°C).

A lower CMC reduces total detergent usage for a given process, minimizes potential protein denaturation from high monomer concentrations, and simplifies removal during purification.

Enhanced Solubilization Power for Challenging Hydrophobic Proteins Where Common Detergents Fail

The longer C16 alkyl chain of Sulfobetaine-16 provides greater hydrophobicity, enabling it to solubilize membrane proteins that are resistant to extraction by more common detergents like CHAPS. For example, in sequential extraction protocols for proteomics, amidosulfobetaines with long alkyl chains (like ASB-14 and ASB-16) are specifically used as a final, potent step to solubilize highly hydrophobic proteins that remain insoluble after treatment with CHAPS-based buffers.

Evidence DimensionSolubilization Efficacy for Hydrophobic Proteins
Target Compound DataEffective for solubilizing CHAPS-insoluble proteins.
Comparator Or BaselineCHAPS, a common zwitterionic detergent, fails to solubilize certain classes of highly hydrophobic proteins.
Quantified DifferenceQualitatively higher solubilization power for specific protein classes.
ConditionsSequential protein extraction for 2D-electrophoresis from complex biological samples (e.g., bacteria, mammalian cells, tissues).

For research or production focused on difficult integral membrane proteins, SB-16 is a necessary tool, not an optional upgrade, preventing project failure due to incomplete protein extraction.

Superior Thermal Stability Profile for High-Temperature Processes

Long-chain sulfobetaines demonstrate excellent thermal stability, a critical factor for industrial processes conducted at elevated temperatures. Studies on related sulfobetaines show that longer alkyl chains directly correlate with higher phase transition and decomposition temperatures. For instance, in high-salinity brines at 95 °C, sulfobetaine detergents showed no obvious decomposition after 150 days, outperforming sulfonate and sulfate surfactants, which showed significant degradation. This inherent stability makes SB-16 a more robust choice than less stable surfactants for applications requiring long-term performance under thermal stress.

Evidence DimensionLong-Term Thermal Stability
Target Compound DataSulfobetaine class shows no obvious decomposition after 150 days at 95°C in high-salinity water.
Comparator Or BaselineSulfate and Sulfonate surfactants show significant decomposition under the same conditions.
Quantified DifferenceSignificantly higher stability and retention of emulsifying ability after thermal aging compared to common anionic surfactants.
Conditions150-day aging at 95 °C in high-salinity water (TDS = 57,600 ppm).

For applications in harsh environments, such as enhanced oil recovery or high-temperature industrial formulations, SB-16 offers superior chemical robustness, ensuring process consistency and longevity.

Primary Solubilization of Highly Hydrophobic Integral Membrane Proteins

Specify SB-16 when the research target is a multi-pass transmembrane protein, a protein from a highly stable membrane like bacteriorhodopsin, or any protein that has proven resistant to extraction with common detergents like CHAPS or shorter-chain sulfobetaines (SB-12). Its high hydrophobicity is required to effectively disrupt the lipid bilayer and wrap the protein's hydrophobic domains, making it the right choice for challenging structural biology and membrane proteomics targets.

Formulations Requiring Minimal Free Monomer Concentration

Utilize SB-16 in sensitive biochemical assays, protein crystallization, or reconstitution experiments where the presence of free detergent monomers can inhibit enzyme activity or interfere with protein-protein interactions. Due to its extremely low CMC, the desired micellar environment can be achieved with a total detergent concentration that is orders of magnitude lower than that required for SB-12, thereby minimizing off-target effects of monomeric surfactant.

High-Temperature and High-Salinity Industrial Formulations

Select SB-16 as a specialty surfactant in applications demanding long-term stability under harsh thermal and saline conditions, such as in formulations for enhanced oil recovery or specialized industrial cleaning. Its robust chemical structure resists degradation at elevated temperatures where common anionic surfactants would fail, ensuring consistent performance over the lifetime of the process.

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Exact Mass

391.31201547 Da

Monoisotopic Mass

391.31201547 Da

Heavy Atom Count

26

UNII

HAF4AM3VBF

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2281-11-0

Wikipedia

3-(N,N-Dimethylpalmitylammonio)propanesulfonate

Dates

Last modified: 08-15-2023

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